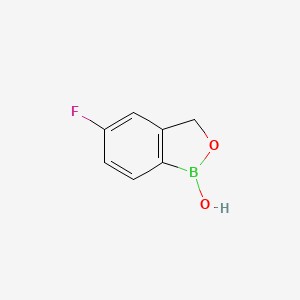
塔瓦波罗
概述
描述
作用机制
塔瓦博罗通过抑制亮氨酸-tRNA合成酶发挥抗真菌作用,亮氨酸-tRNA合成酶是真菌蛋白质合成所需的必需酶。 塔瓦博罗通过与酶形成加合物,阻止亮氨酸-tRNA的连接,导致蛋白质合成终止,最终导致真菌细胞死亡 .
类似化合物:
环吡酮: 另一种用于治疗灰指甲的局部抗真菌剂。
依芬那康唑: 一种具有类似作用机制的局部抗真菌剂。
特比萘芬: 一种口服和局部抗真菌剂,用于治疗各种真菌感染
比较: 塔瓦博罗的独特之处在于其硼基结构,使其能够比其他一些抗真菌剂更有效地穿透指甲。 它的作用机制,靶向亮氨酸-tRNA合成酶,也与其他抗真菌剂(如特比萘芬,它抑制鲨烯环氧酶)不同 .
科学研究应用
塔瓦博罗在科学研究中具有广泛的应用,包括:
化学: 作为研究硼基抗真菌剂的模型化合物。
生物学: 研究其对真菌细胞生长和蛋白质合成的影响。
医学: 主要用于治疗灰指甲,目前正在研究其治疗其他真菌感染的潜力。
生化分析
Biochemical Properties
Tavaborole functions by inhibiting Leucyl-tRNA synthetase, or LeuRS, an essential fungal enzyme required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) . This interaction between Tavaborole and LeuRS is crucial for its antifungal activity.
Cellular Effects
Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase . This inhibition of protein synthesis leads to termination of cell growth and then cell death, eliminating the fungal infection .
Molecular Mechanism
The molecular mechanism of Tavaborole involves the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, which blocks cellular protein synthesis . This interaction inhibits the essential fungal enzyme Leucyl-tRNA synthetase, or LeuRS, which is required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) .
Temporal Effects in Laboratory Settings
In laboratory settings, Tavaborole has been shown to have long-term effects on cellular function. For example, it not only slowed resistance occurrence of aminoglycosides but also reduced invasiveness of E.coli in combination with tobramycin .
Metabolic Pathways
Tavaborole undergoes extensive metabolism. Metabolite profiling revealed trace levels of a sulfated-conjugate and a benzoic acid metabolite, consistent with the known biotransformation of Tavaborole .
准备方法
合成路线和反应条件: 塔瓦博罗可以通过一系列涉及硼酸和氟化芳香族化合物的化学反应合成。 一种常见的合成方法是,在特定条件下,使5-氟-2-羟基苯甲醛与硼酸环化,形成苯并噁硼烷环结构 .
工业生产方法: 在工业环境中,塔瓦博罗通过高剪切均质化和超声处理技术生产,以制备固体脂质纳米粒子(SLNs)。 这些纳米粒子随后被制成局部凝胶,以提高药物的递送效率和疗效 .
化学反应分析
反应类型: 塔瓦博罗会经历各种化学反应,包括:
氧化: 塔瓦博罗在特定条件下可以被氧化,形成不同的衍生物。
还原: 还原反应可以改变化合物中硼原子的结构。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用还原剂包括硼氢化钠。
取代: 卤素和烷基化试剂用于取代反应.
主要生成产物: 这些反应生成的主要产物包括具有修饰抗真菌活性的各种苯并噁硼烷衍生物 .
相似化合物的比较
Ciclopirox: Another topical antifungal used for onychomycosis.
Efinaconazole: A topical antifungal with a similar mechanism of action.
Terbinafine: An oral and topical antifungal used for various fungal infections
Comparison: Tavaborole is unique due to its boron-based structure, which allows it to penetrate the nail more effectively than some other antifungals. Its mechanism of action, targeting leucyl-tRNA synthetase, is also distinct from other antifungals like terbinafine, which inhibits squalene epoxidase .
属性
IUPAC Name |
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDNHWZDQTITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169888 | |
| Record name | Tavaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Freely soluble in ethanol, propylene glycol | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase., The broad-spectrum benzoxaborole antifungal AN2690 /tavaborole/ blocks protein synthesis by inhibiting leucyl-tRNA synthetase (LeuRS) via a novel oxaborole tRNA trapping mechanism in the editing site. Herein, one set of resistance mutations is at Asp487 outside the LeuRS hydrolytic editing pocket, in a region of unknown function. It is located within a eukaryote/archaea specific insert I4, which forms part of a cap over a benzoxaborole-AMP that is bound in the LeuRS CP1 domain editing active site. Mutational and biochemical analysis at Asp487 identified a salt bridge between Asp487 and Arg316 in the hinge region of the I4 cap of yeast LeuRS that is critical for tRNA deacylation. We hypothesize that this electrostatic interaction stabilizes the cap during binding of the editing substrate for hydrolysis., The mechanism of action of tavaborole against susceptible fungi involves inhibition of fungal protein synthesis by inhibition of an aminoacyl-transfer ribonucleic acid (tRNA) synthetase (AARS). Tavaborole inhibits the editing domain of leucyl-tRNA synthetase and exhibits good relative selectivity for this fungal enzyme., Leucyl-tRNA synthetase (LeuRS) specifically links leucine to the 3' end of tRNA(leu) isoacceptors. The overall accuracy of the two-step aminoacylation reaction is enhanced by an editing domain that hydrolyzes mischarged tRNAs, notably ile-tRNA(leu). We present crystal structures of the editing domain from two eukaryotic cytosolic LeuRS: human and fungal pathogen Candida albicans. In comparison with previous structures of the editing domain from bacterial and archeal kingdoms, these structures show that the LeuRS editing domain has a conserved structural core containing the active site for hydrolysis, with distinct bacterial, archeal, or eukaryotic specific peripheral insertions. It was recently shown that the benzoxaborole antifungal compound AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-1,2-benzoxaborole) inhibits LeuRS by forming a covalent adduct with the 3' adenosine of tRNA(leu) at the editing site, thus locking the enzyme in an inactive conformation. To provide a structural basis for enhancing the specificity of these benzoxaborole antifungals, we determined the structure at 2.2 A resolution of the C. albicans editing domain in complex with a related compound, AN3018 (6-(ethylamino)-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol), using AMP as a surrogate for the 3' adenosine of tRNA(leu). The interactions between the AN3018-AMP adduct and C. albicans LeuRS are similar to those previously observed for bacterial LeuRS with the AN2690 adduct, with an additional hydrogen bond to the extra ethylamine group. However, compared to bacteria, eukaryotic cytosolic LeuRS editing domains contain an extra helix that closes over the active site, largely burying the adduct and providing additional direct and water-mediated contacts. Small differences between the human domain and the fungal domain could be exploited to enhance fungal specificity., Aminoacyl-transfer RNA (tRNA) synthetases, which catalyze the attachment of the correct amino acid to its corresponding tRNA during translation of the genetic code, are proven antimicrobial drug targets. We show that the broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), in development for the treatment of onychomycosis, inhibits yeast cytoplasmic leucyl-tRNA synthetase by formation of a stable tRNA(Leu)-AN2690 adduct in the editing site of the enzyme. Adduct formation is mediated through the boron atom of AN2690 and the 2'- and 3'-oxygen atoms of tRNA's3'-terminal adenosine. The trapping of enzyme-bound tRNA(Leu) in the editing site prevents catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis. This result establishes the editing site as a bona fide target for aminoacyl-tRNA synthetase inhibitors., A new class of antimicrobial benzoxaborole compounds was identified as a potent inhibitor of leucyl-tRNA synthetase (LeuRS) and therefore of protein synthesis. In a novel mechanism, AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) blocks fungal cytoplasmic LeuRS by covalently trapping tRNA(Leu) in the editing site of the enzyme's CP1 domain. However, some resistant mutation sites are located outside of the CP1 hydrolytic editing active site. Thus, their mode of action that undermines drug inhibition was not understood. A combination of X-ray crystallography, molecular dynamics, metadynamics, biochemical experiments, and mutational analysis of a distal benzoxaborole-resistant mutant uncovered a eukaryote-specific tyrosine "switch" that is critical to tRNA-dependent post-transfer editing. The tyrosine "switch" has three states that shift between interactions with a lysine and the 3'-hydroxyl of the tRNA terminus, to inhibit or promote post-transfer editing. The oxaborole's mechanism of action capitalizes upon one of these editing active site states. This tunable editing mechanism in eukaryotic and archaeal LeuRSs is proposed to facilitate precise quality control of aminoacylation fidelity. These mechanistic distinctions could also be capitalized upon for development of the benzoxaboroles as a broad spectrum antibacterial. | |
| Record name | Tavaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
174671-46-6 | |
| Record name | Tavaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174671-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tavaborole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174671466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tavaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAVABOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K124A4EUQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tavaborole?
A: Tavaborole exerts its antifungal activity by inhibiting the fungal leucyl-tRNA synthetase (LeuRS) enzyme. [] This enzyme plays a crucial role in fungal protein synthesis by attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, Tavaborole disrupts protein synthesis, ultimately leading to fungal cell death. [, ]
Q2: How does Tavaborole’s structure contribute to its nail penetration?
A: Tavaborole is characterized by its low molecular weight and slight water solubility, both of which enhance its ability to penetrate the nail plate. [, ] Additionally, the boron atom in its structure plays a key role in facilitating nail penetration. [, ]
Q3: What is the molecular formula and weight of Tavaborole?
A: Tavaborole has the molecular formula C8H7BFO3 and a molecular weight of 194.0 g/mol. []
Q4: Are there any spectroscopic data available for Tavaborole?
A: While specific spectroscopic data isn't detailed in the provided research, techniques like 1H NMR, 13C NMR, 11B NMR, and 19F NMR are commonly employed to characterize Tavaborole and its derivatives. [, , ]
Q5: What types of fungi is Tavaborole effective against?
A: Tavaborole exhibits broad-spectrum antifungal activity against dermatophytes, yeasts, and molds. [, ]
Q6: What is the primary clinical indication for Tavaborole?
A: Tavaborole is primarily indicated for the topical treatment of toenail onychomycosis caused by the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. [, , , , , ]
Q7: How does Tavaborole compare to other topical treatments for onychomycosis?
A: In vitro and ex vivo studies have shown that Tavaborole demonstrates superior nail penetration compared to Ciclopirox, another topical antifungal agent. [, , ] Clinical trials have also demonstrated that Tavaborole is more effective than Ciclopirox in treating toenail onychomycosis. [, , , ]
Q8: Has Tavaborole shown any potential for treating other fungal infections?
A: While primarily used for onychomycosis, recent research suggests Tavaborole may have potential for treating other fungal infections, such as those caused by Paecilomyces lilacinus. [] Further studies are needed to confirm these initial findings.
Q9: Can Tavaborole be used in pediatric patients?
A: A Phase 4 open-label study showed that Tavaborole was well-tolerated in pediatric patients with onychomycosis, and the safety, pharmacokinetic, and efficacy profiles were comparable to those observed in adults. []
Q10: Is resistance to Tavaborole a concern?
A: While rare, in vitro studies have reported the emergence of Trichophyton rubrum strains resistant to Tavaborole. [] These resistant strains typically exhibit a 4- to 8-fold increase in the minimum inhibitory concentration (MIC) of the drug. []
Q11: Does cross-resistance exist between Tavaborole and other antifungal agents?
A: The currently available research doesn't indicate cross-resistance between Tavaborole and other antifungal classes. []
Q12: What strategies can improve Tavaborole’s stability?
A: Formulating Tavaborole as pharmaceutical cocrystals with compounds like p-aminobenzoic acid or salicylic acid has shown promise in enhancing its thermal, chemical, and hygroscopic stability. []
Q13: What is the safety profile of Tavaborole?
A: Tavaborole is generally well-tolerated with a favorable safety profile. [, , , ] Systemic absorption following topical application is limited, minimizing the risk of systemic adverse effects. [, ]
Q14: What are the most common adverse events associated with Tavaborole?
A: The most common adverse events reported with Tavaborole are localized reactions at the application site. [, ] These reactions are usually mild to moderate in severity and include ingrown toenail, exfoliation, erythema, and dermatitis. [, ]
Q15: Has Tavaborole shown any carcinogenic potential in preclinical studies?
A: Two-year carcinogenicity studies in mice and rats revealed no evidence of Tavaborole-related neoplasms. [] Based on these findings, Tavaborole is considered non-carcinogenic. []
Q16: How is Tavaborole absorbed, distributed, metabolized, and excreted (ADME)?
A: Following topical application, Tavaborole exhibits limited systemic absorption. [, ] Specific details regarding its distribution, metabolism, and excretion are limited in the provided research.
Q17: What analytical methods are used to quantify Tavaborole?
A: Several analytical techniques are employed to quantify Tavaborole in biological samples, including high-performance liquid chromatography (HPLC) coupled with UV detection (HPLC-UV). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
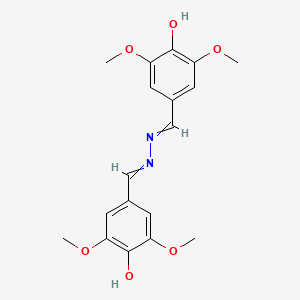
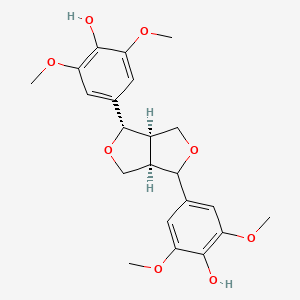
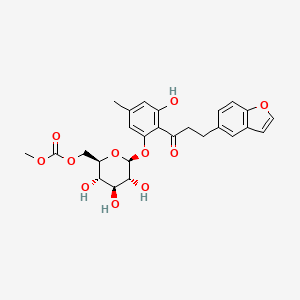
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)
![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
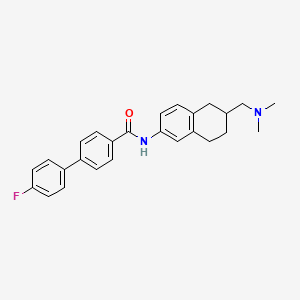
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
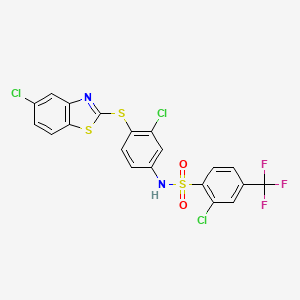
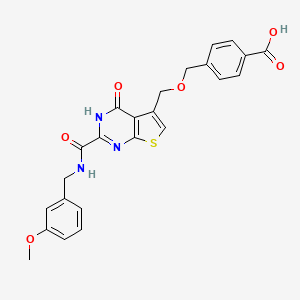
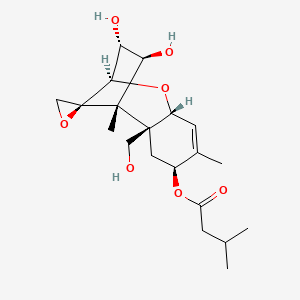
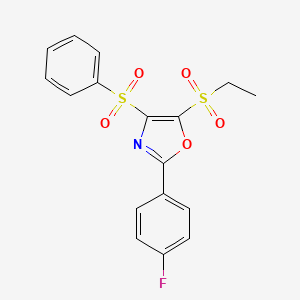
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

